molecular formula C28H22ClN3OS B5961050 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B5961050
M. Wt: 484.0 g/mol
InChI Key: BVTCPDLIZSJZFT-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring and the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various chlorinating agents, thionyl chloride, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistency in product quality and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)thiazol-2-yl]thiosemicarbazide
  • 2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine

Uniqueness

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide stands out due to its combination of a quinoline core with a thiazole ring and multiple substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3OS/c1-16-8-9-20(14-17(16)2)25-15-23(22-6-4-5-7-24(22)30-25)27(33)32-28-31-26(18(3)34-28)19-10-12-21(29)13-11-19/h4-15H,1-3H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTCPDLIZSJZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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